molecular formula C5H5BrN2 B189615 3-Amino-2-bromopyridine CAS No. 39856-58-1

3-Amino-2-bromopyridine

Cat. No. B189615
CAS RN: 39856-58-1
M. Wt: 173.01 g/mol
InChI Key: HKDVVTLISGIPFE-UHFFFAOYSA-N
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Description

3-Amino-2-bromopyridine is a chemical compound with the empirical formula C5H5BrN2. It has a molecular weight of 173.01 . It is used in a palladium-catalyzed synthesis of indole systems containing fused medium- and large-ring heterocycles .


Molecular Structure Analysis

The molecular structure of 3-Amino-2-bromopyridine can be represented by the SMILES string Nc1cccnc1Br . More detailed structural analysis can be found in databases like ChemSpider .


Physical And Chemical Properties Analysis

3-Amino-2-bromopyridine is a solid at 20°C . It has a melting point of 76-80°C and is soluble in methanol . More detailed physical and chemical properties can be found in databases like ChemSpider .

Scientific Research Applications

  • Molecular Structure and Vibrational Spectra Studies : 3-Amino-2-bromopyridine has been studied for its molecular structure and vibrational spectra. Experimental and theoretical studies, including Density Functional Theory (DFT) calculations and Fourier Transform Infrared (FTIR) spectroscopy, have been conducted to analyze its vibrational frequencies and molecular structure (Kandasamy & Velraj, 2012).

  • Electrocatalytic Carboxylation : 3-Amino-2-bromopyridine has been involved in electrocatalytic carboxylation reactions. A study explored the electrochemical procedure for the carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid, highlighting its potential in synthesizing valuable chemical compounds (Feng et al., 2010).

  • Synthesis of Pharmaceutical and Chemical Intermediates : The compound has been utilized in the synthesis of various pharmaceutical and chemical intermediates, demonstrating its versatility in organic synthesis (Xu Liang, 2010).

  • Ligand Discovery and Medicinal Chemistry : It has also been identified as a ligand for certain bromodomains, which are involved in protein recognition processes. This discovery was made using automatic docking techniques and was further validated through protein crystallography, indicating its potential in medicinal chemistry (Marchand et al., 2016).

  • Catalytic Amination : 3-Amino-2-bromopyridine has been used in catalytic amination processes. Studies have shown its effectiveness in such reactions, particularly when catalyzed by palladium complexes (Ji et al., 2003).

Safety And Hazards

3-Amino-2-bromopyridine is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place .

properties

IUPAC Name

2-bromopyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2/c6-5-4(7)2-1-3-8-5/h1-3H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKDVVTLISGIPFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30349070
Record name 3-Amino-2-bromopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2-bromopyridine

CAS RN

39856-58-1
Record name 3-Amino-2-bromopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-2-bromopyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
83
Citations
M Kandasamy, G Velraj - Spectrochimica Acta Part A: Molecular and …, 2012 - Elsevier
… In this work, experimental and theoretical study on the molecular structure and the vibrational spectra of 3-amino-2-bromopyridine (Compound I) and 4-amino-2-bromopyridine (…
Number of citations: 12 www.sciencedirect.com
HJ Den Hertog, H Boer, JW Streef… - Recueil des Travaux …, 1974 - Wiley Online Library
… 2-Bromo-3-deuteriopyridine (Id) was synthesized from 3amino-2-bromopyridine by diazotisation in deuterium sulfate and subsequent reduction with deuteriohypophosphorous acid. …
Number of citations: 13 onlinelibrary.wiley.com
GJ Fox, JD Hepworth, G Hallas - Journal of the Chemical Society …, 1973 - pubs.rsc.org
… Further elution gave 3-amino-2-bromopyridine (67%), mp 78-79' (1it.,l6 79") [from light petroleum (bp 60-80)], T 2.24 (lH, m, 6-H), 2-98 (2H, m, 4- and 5-H), and 6-23br (2H, s, NH,). …
Number of citations: 23 pubs.rsc.org
AH Berrie, GT Newbold, FS Spring - Journal of the Chemical Society …, 1952 - pubs.rsc.org
… hydrochloric acid, however, is controlled by the nature of the 3-substituent, a 2-bromo-3nitropyridine being converted into the corresponding pyridone whilst a 3-amino-2-bromopyridine …
Number of citations: 43 pubs.rsc.org
HJ Den Hertog, RJ Martens, HC Van der Plas, J Bon - Tetrahedron Letters, 1966 - Elsevier
Halogenopyridines and derivatives of these substances react with potassium amide in liquid ammonia according to various patterns. Together with normal substitutions of halogen …
Number of citations: 15 www.sciencedirect.com
A Gupta, B Kamble, C MJ Nanjan - Letters in Organic Chemistry, 2013 - ingentaconnect.com
… In our first phase of screening experiment, 3-amino2-bromopyridine and 5-bromo-2-methyl-isoindoline-1,3diones were used as substrates for investigating the effects of various solvents…
Number of citations: 1 www.ingentaconnect.com
KH Yih, HF Wang, KF Huang… - Journal of the Chinese …, 2009 - Wiley Online Library
… It is clear those oxidative additions of 2-bromo-3-hydroxypyridine and 3-amino-2-bromopyridine … of 2-bromo3-hydroxypyridine and 3-amino-2-bromopyridine to palladium complexes to …
Number of citations: 8 onlinelibrary.wiley.com
T Sakamoto, Y Kondo, H Yamanaka - Chemical and pharmaceutical …, 1985 - jstage.jst.go.jp
… When 3-amino-2-bromopyridine (Ia) was allowed to react with ethyl acrylate under the reported conditions,” ethyl 3—amino-Z-pyridineacrylate (23) was obtained in good yield. On …
Number of citations: 32 www.jstage.jst.go.jp
MSS Adam, O Kühl, MK Kindermann, JW Heinicke… - Tetrahedron, 2008 - Elsevier
… Attempts at triple lithiation of 3-amino-2-bromopyridine, … not be achieved with 3-amino-2-bromopyridine up to 220 C in … , 2a attempts to couple 3-amino-2-bromopyridine with diethyl …
Number of citations: 52 www.sciencedirect.com
L Gu, C Jin - Organic & biomolecular chemistry, 2012 - pubs.rsc.org
… According to the structure of O,O′-dialkyl-α-(thiazolo[5,4-b]pyridin-2-yl)amino(substituted phenylmethyl) phosphonate 3, we envisioned that 3-amino-2-bromopyridine 1 may be used to …
Number of citations: 78 pubs.rsc.org

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